1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C25H27FN6O4 and its molecular weight is 494.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Chemistry and Synthesis
- The compound has been used in the synthesis of various heterocycles of synthetic and biological importance, such as pyridazin-3(4H)-ones and 1,3,4-oxadiazoles, which are important in medicinal chemistry for their diverse biological activities (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
- It is involved in the synthesis of novel pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which have demonstrated fungicidal activity and offer insights for designing active compounds (Zou, Lai, Jin, & Zhang, 2002).
Antimicrobial and Antifungal Applications
- Research indicates its potential in antimicrobial applications, with synthesized compounds showing activity against various bacteria and fungi (El-Mariah, Hosny, & Deeb, 2006).
- Its derivatives have also shown promising antiviral activity against viruses like HAV and HSV-1, highlighting its potential in antiviral therapy (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
Cancer Research and Apoptosis Induction
- Certain derivatives have been identified as novel apoptosis inducers and show potential as anticancer agents, targeting specific proteins involved in cancer cell survival (Zhang et al., 2005).
- New derivatives have also been evaluated as anticancer, antiangiogenic, and antioxidant agents, showing inhibitory effects on various cancer cell lines (Kamble et al., 2015).
Structural and Functional Analysis
- Studies have been conducted on the synthesis, characterization, and structural analysis of various derivatives, which are important for understanding their properties and potential applications in different fields of research (Martins et al., 2009).
Corrosion Inhibition and Material Science
- Research has explored its role in corrosion inhibition, particularly for mild steel in acidic environments, demonstrating its potential utility in material science and engineering applications (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Target of Action
Triazoles and triazolothiadiazines can interact with a variety of enzymes and receptors in the biological system . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The mode of action of these compounds is likely related to their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The exact biochemical pathways affected by these compounds would depend on their specific targets. For example, if they act as enzyme inhibitors, they could affect the biochemical pathways that are regulated by those enzymes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Result of Action
The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. For example, if they act as enzyme inhibitors, they could inhibit the activity of those enzymes, leading to changes in the cells’ biochemical processes .
Properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O4/c1-3-16(2)28-21(33)12-13-30-23(35)19-6-4-5-7-20(19)32-24(30)29-31(25(32)36)15-22(34)27-14-17-8-10-18(26)11-9-17/h4-11,16H,3,12-15H2,1-2H3,(H,27,34)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXKABDTWIVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.